REACTION_CXSMILES
|
CC1C=CC(S(O[CH2:12][C@@H:13]2[O:27][C:17]3=[C:18]4[C:23](=[CH:24][CH:25]=[C:16]3[O:15][CH2:14]2)[N:22]=[C:21]([CH3:26])[CH:20]=[CH:19]4)(=O)=O)=CC=1.C(=O)([O-])[O-].[K+].[K+].[NH:34]1[CH2:39][CH:38]=[C:37]([C:40]2[C:48]3[C:43](=[CH:44][CH:45]=[CH:46][CH:47]=3)[NH:42][CH:41]=2)[CH2:36][CH2:35]1>C1COCC1.CN(C=O)C>[NH:42]1[C:43]2[C:48](=[CH:47][CH:46]=[CH:45][CH:44]=2)[C:40]([C:37]2[CH2:38][CH2:39][N:34]([CH2:12][CH:13]3[O:27][C:17]4=[C:18]5[C:23](=[CH:24][CH:25]=[C:16]4[O:15][CH2:14]3)[N:22]=[C:21]([CH3:26])[CH:20]=[CH:19]5)[CH2:35][CH:36]=2)=[CH:41]1 |f:1.2.3,5.6|
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Name
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(2R)-8-methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-ylmethyl 4-methylbenzenesulfonate
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Quantity
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7.02 g
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Type
|
reactant
|
Smiles
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CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]1COC=2C(=C3C=CC(=NC3=CC2)C)O1
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Name
|
|
Quantity
|
5.71 g
|
Type
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reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
10.7 g
|
Type
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reactant
|
Smiles
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N1CCC(=CC1)C1=CNC2=CC=CC=C12
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Name
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THF DMF
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Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1.CN(C)C=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux under nitrogen for 6 hours
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Duration
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6 h
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Type
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CONCENTRATION
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Details
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the mixture was concentrated to dryness under vacuum
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Type
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CUSTOM
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Details
|
the residue column chromatographed on silica gel using first methylene chloride
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Type
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WASH
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Details
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to elute impurities
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Type
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WASH
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Details
|
3% methanol in methylene chloride to elute the product
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Type
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CONCENTRATION
|
Details
|
The product-containing fractions were concentrated in vacuum
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Type
|
CUSTOM
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Details
|
the residue recrystallized from ethanol/ethyl acetate
|
Name
|
title compound
|
Type
|
product
|
Smiles
|
N1C=C(C2=CC=CC=C12)C=1CCN(CC1)CC1COC=2C(=C3C=CC(=NC3=CC2)C)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |